A Comprehensive Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid
A Comprehensive Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid
CAS Number: 213598-20-0
This technical guide provides an in-depth overview of 3-Bromo-4-isopropoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
3-Bromo-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine atom and an isopropoxy group on the benzoic acid core, making it a versatile building block for further chemical modifications. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 213598-20-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.1 g/mol | [1] |
| Boiling Point | 342 °C | |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature |
Note: Melting point and solubility data were not available in the searched literature. It is recommended to determine these properties experimentally.
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-4-isopropoxybenzoic acid can be achieved through the bromination of 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-director; therefore, the bromination will primarily occur at the position ortho to the isopropoxy group and meta to the carboxylic acid group.
Experimental Protocol: Bromination of 4-Isopropoxybenzoic Acid
This protocol is adapted from general bromination procedures for similar aromatic carboxylic acids.
Materials:
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4-Isopropoxybenzoic acid
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N-Bromosuccinimide (NBS)
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Sulfuric acid (concentrated)
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Dichloromethane (DCM)
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Sodium sulfite solution (aqueous)
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Sodium bicarbonate solution (saturated aqueous)
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask, dissolve 4-isopropoxybenzoic acid (1.0 eq) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a catalytic amount of concentrated sulfuric acid.
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Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a sodium sulfite solution to remove any unreacted bromine.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 3-Bromo-4-isopropoxybenzoic acid.
Characterization
The structure of the synthesized 3-Bromo-4-isopropoxybenzoic acid should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C NMR will show distinct peaks for the carboxylic acid carbon, the aromatic carbons (including those bonded to bromine and the isopropoxy group), and the carbons of the isopropoxy group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) being observable.
Applications in Drug Development
3-Bromo-4-isopropoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical transformations, making it a valuable scaffold in medicinal chemistry.
One notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The carboxylic acid moiety can be readily converted to esters or amides, while the bromine atom can participate in cross-coupling reactions to introduce further molecular complexity.
A related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is a key intermediate in the synthesis of Febuxostat , a medication used to treat gout and hyperuricemia.[2][3] This highlights the potential of 3-bromo-alkoxybenzoic acid derivatives in drug discovery.
Biological Activity and Signaling Pathways
While there is limited direct information on the biological activity of 3-Bromo-4-isopropoxybenzoic acid itself, the activities of structurally related compounds provide insights into its potential therapeutic applications.
Derivatives of p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Furthermore, brominated phenolic compounds isolated from marine sources have demonstrated significant pharmacological effects. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to protect against oxidative stress through the Nrf2/HO-1 and Akt-PGC1α-Sirt3 signaling pathways.[4][5]
Given these precedents, it is plausible that derivatives of 3-Bromo-4-isopropoxybenzoic acid could be explored as modulators of similar signaling pathways. Further research is warranted to investigate the specific biological targets and mechanisms of action of this compound and its derivatives.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 3-Bromo-4-isopropoxybenzoic acid.
Potential Signaling Pathway for Derivatives
The following diagram illustrates a hypothetical signaling pathway that derivatives of 3-Bromo-4-isopropoxybenzoic acid might modulate, based on the known activity of structurally related bromophenols.
Caption: Hypothetical activation of the Akt/Nrf2 antioxidant pathway by a derivative.
References
- 1. 3-BROMO-4-ISOPROPOXYBENZOIC ACID CAS#: 213598-20-0 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway | MDPI [mdpi.com]
- 5. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
